Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate
Description
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is a brominated pyridine derivative featuring a methylpropanoate ester group. The 4-bromopyridin-2-yl moiety likely influences electronic properties and reactivity, making it valuable for coupling reactions or as a halogenated building block in drug discovery .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
InChI Key |
TZJGZKNNNFGPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
a) Halogen Type and Position
- Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0): Substitutes the pyridine ring with a chlorobutanoyl-phenyl group. Molecular formula: C₁₅H₁₉ClO₃ (MW: 282.76 g/mol). Applications: Intermediate for aromatics and pharmaceuticals .
- Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3): Features a thioether linkage and ethyl ester. Molecular formula: C₁₂H₁₅BrN₂O₄ (MW: 355.17 g/mol).
b) Ester Group Variations
- Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS 42019-08-9): Ethyl ester with a chlorobenzoyl-phenoxy substituent. Role: Pharmaceutical impurity reference standard .
- Methyl 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS 1803566-66-6): Contains a nitro group and methylamino substituent. Molecular formula: C₁₂H₁₅BrN₂O₄ (MW: 355.17 g/mol). Applications: Likely used in nitro-reduction or amination reactions .
Physicochemical Properties
Biological Activity
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound features a methyl ester functional group attached to a pyridine ring substituted with a bromine atom. Its chemical formula is , and it is characterized by the following structural attributes:
- Pyridine Ring : Contributes to its biological activity through interactions with various biological targets.
- Bromine Substitution : Enhances lipophilicity and may influence the compound's reactivity and binding affinity.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression, although specific targets are yet to be fully elucidated.
- Cellular Uptake : Its lipophilic nature allows for effective cellular uptake, facilitating interaction with intracellular targets.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-bromo-2-methylpropanoate | Lacks aromatic substitution | Limited biological activity |
| 4-Bromo-2-nitroaniline | Contains nitro group | Antimicrobial and anticancer |
| Methyl 3-(bromopyridin-4-yl)propanoate | Similar structure without bromine on pyridine | Moderate antimicrobial activity |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study evaluated various derivatives against Escherichia coli and Pseudomonas aeruginosa, finding that modifications to the bromine substitution significantly affected activity levels .
- Cytotoxicity Assay : Research involving cancer cell lines demonstrated that certain derivatives exhibited IC50 values in low micromolar ranges, indicating significant potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
